[3-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate
Overview
Description
[3-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate: is an aromatic diamine compound known for its heat resistance and mechanical strength. It is primarily used in the production of polyamides and polyimides, which are high-performance polymers with applications in various industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate involves the reaction of aminobenzoic acid with resorcin. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Aminobenzoic Acid: Aminobenzoic acid is prepared through the nitration of benzoic acid, followed by reduction to form the amino group.
Reaction with Resorcin: The aminobenzoic acid is then reacted with resorcin in the presence of a suitable catalyst to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of [3-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. The compound’s aromatic structure allows it to integrate into polymer matrices, enhancing their thermal and mechanical properties .
Comparison with Similar Compounds
[3-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate: Known for its heat resistance and mechanical strength.
[3-(4-aminobenzoyl)oxyphenyl] 4-hydroxybenzoate: Similar structure but with a hydroxyl group, offering different chemical reactivity.
[3-(4-aminobenzoyl)oxyphenyl] 4-methoxybenzoate: Contains a methoxy group, providing unique properties in polymer applications.
Uniqueness:
- This compound stands out due to its dual amino groups, which enhance its reactivity and compatibility with various polymer matrices. This makes it particularly valuable in the production of high-performance materials .
Properties
IUPAC Name |
[3-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c21-15-8-4-13(5-9-15)19(23)25-17-2-1-3-18(12-17)26-20(24)14-6-10-16(22)11-7-14/h1-12H,21-22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJPMYDKXNTGFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)N)OC(=O)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897132 | |
Record name | 1,3-Phenylene bis(4-aminobenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142280-58-8 | |
Record name | 1,3-Phenylene bis(4-aminobenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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